molecular formula C44H48F2N8O4 B131116 Benzylposaconazole CAS No. 170985-86-1

Benzylposaconazole

Cat. No. B131116
M. Wt: 790.9 g/mol
InChI Key: XZBSQKGAKKWACB-QCKBNUSDSA-N
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Description

Benzylposaconazole is a derivative of Posaconazole, which is an orally active triazole antifungal agent . It is used to prevent certain fungal infections (e.g., invasive Aspergillus or Candida infections) in patients who have a weakened immune system .


Synthesis Analysis

The synthesis of Posaconazole involves complex chemical reactions . It is derived from Itraconazole and involves the inhibition of the enzyme lanosterol 14α-demethylase, which is essential for sterol biosynthesis .


Molecular Structure Analysis

Benzylposaconazole has a complex molecular structure with four chiral centers and a long side chain . Its molecular formula is C44H48F2N8O4 .


Chemical Reactions Analysis

Posaconazole, from which Benzylposaconazole is derived, inhibits the enzyme lanosterol 14α-demethylase, consequently inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane .


Physical And Chemical Properties Analysis

Benzylposaconazole has a molecular weight of 790.9 g/mol . It has a high XLogP3 value of 6.6, indicating its lipophilicity . It has 0 hydrogen bond donors and 11 hydrogen bond acceptors . It also has a high topological polar surface area of 101 Ų .

Scientific Research Applications

Antitrypanosomal Activity

Benzylposaconazole has been studied for its role in treating Trypanosoma cruzi infections, which cause Chagas disease. It has been evaluated in various combinations with drugs like benznidazole. While benznidazole is more effective in achieving parasitological cure, benzylposaconazole has shown promise in certain combinations and treatment regimens, particularly in reducing parasitemia and myocardial injury in Chagas disease models. However, its efficacy in long-term treatment and achieving sterile cure remains limited compared to benznidazole (Khare et al., 2015).

Pharmacodynamic Studies

Studies have examined the pharmacodynamics of benzylposaconazole, particularly in relation to its interactions with other medications and its impact on serum concentrations. For instance, research has shown how certain benzodiazepines can influence the concentration of posaconazole in serum, affecting its efficacy (Heinz et al., 2012).

Formulation and Solubility Enhancement

Research has also been conducted on improving the solubility and bioavailability of benzylposaconazole. This includes the development of eutectic mixtures and amorphous solid solutions with other active pharmaceutical ingredients to enhance its dissolution rate. These formulations are crucial for improving the therapeutic efficacy of drugs like benzylposaconazole, which have low aqueous solubility (Figueirêdo et al., 2017).

Antifungal and Antimicrobial Properties

Beyond its use in Chagas disease, benzylposaconazole has also been studied for its antifungal and antimicrobial properties. It has shown significant activity against pathogens like Candida and Aspergillus in vitro and in murine models. These studies highlight the broader potential of benzylposaconazole in treating various infectious diseases beyond Chagas disease (Francisco et al., 2015).

Synergistic Effects with Other Treatments

There is ongoing research into the synergistic effects of benzylposaconazole when combined with other drugs. Studies in animal models have shown that combinations of benzylposaconazole with drugs like benznidazole can lead to better outcomes in reducing parasitemia and heart damage in Chagas disease. This suggests potential for combination therapies involving benzylposaconazole in clinical settings (Olivieri et al., 2010).

Future Directions

The use of Posaconazole is expanding with the introduction of new formulations such as delayed-release tablets and intravenous injections . Future studies could focus on introducing differential statistics that could provide additional valuable information, as well as allowing the use of concomitant medications to determine their impact on Posaconazole concentrations on patients with compromised gastrointestinal function .

properties

IUPAC Name

4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48F2N8O4/c1-3-42(32(2)56-25-33-7-5-4-6-8-33)54-43(55)53(31-49-54)38-12-10-36(11-13-38)50-19-21-51(22-20-50)37-14-16-39(17-15-37)57-26-34-24-44(58-27-34,28-52-30-47-29-48-52)40-18-9-35(45)23-41(40)46/h4-18,23,29-32,34,42H,3,19-22,24-28H2,1-2H3/t32-,34+,42-,44-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBSQKGAKKWACB-QCKBNUSDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48F2N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456434
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

790.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-[4-[4-[[(3r,5r)-5-(2,4-Difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-[(2s,3s)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

CAS RN

170985-86-1
Record name 2,5-Anhydro-1,3,4-trideoxy-2-C-(2,4-difluorophenyl)-4-[[4-[4-[4-[1-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-1,5-dihydro-5-oxo-4H-1,2,4-triazol-4-yl]phenyl]-1-piperazinyl]phenoxy]methyl]-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170985-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Benzyl posaconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170985861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Anhydro-4-({4-[4-(4-{1-[(2S,3S)-2-(benzyloxy)pentan-3-yl]-5-oxo-1,5-dihydro-4H-1,2,4-triazol-4-yl}phenyl)piperazin-1-yl]phenoxy}methyl)-1,3,4-trideoxy-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-D-threo-pentitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-BENZYL POSACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KP42ZUV3Z5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Kathirvel, R Raju, B Seethadevi… - Asian Journal of …, 2014 - indianjournals.com
The objective of the current study was to develop a validated, specific and stability-indicating reversed phase HPLC method for the quantitative determination of posaconazole and its …
Number of citations: 12 www.indianjournals.com

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